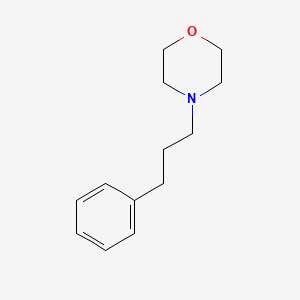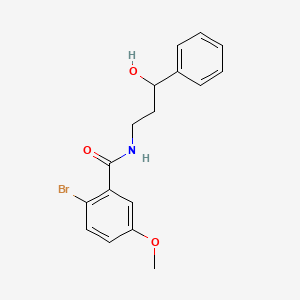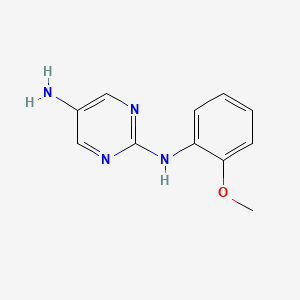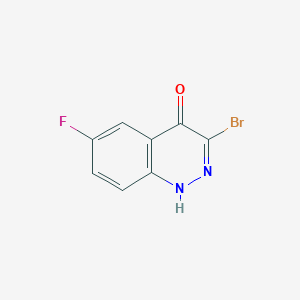
(3-(Methylthio)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a methylthio group, and a trifluoromethoxy phenyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The trifluoromethoxy group is attached to a phenyl ring, which is a six-membered carbon ring.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound and its analogs have been synthesized and analyzed to understand their molecular structures, showcasing techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide insights into the compounds' crystallographic and conformational analyses, and their molecular structures have been optimized using density functional theory (DFT), aligning well with experimental data (P. Huang et al., 2021). Similar studies confirmed the synthesis of boric acid ester intermediates with benzene rings, contributing to the understanding of their physicochemical properties and potential applications in various fields (P. Huang et al., 2021).
Biological Activity and Antimicrobial Properties
- Research on related compounds has revealed their potential antimicrobial properties. For instance, certain pyrrolidinyl and pyridinyl methanone derivatives were synthesized and showed promising antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. These findings suggest a potential pathway for developing new antimicrobial agents (Satyender Kumar et al., 2012).
Organocatalytic Applications
- The compound's derivatives have been explored for their organocatalytic potential. For example, zwitterionic salts derived from pyrrolidinopyridine showed effectiveness as catalysts in transesterification reactions, highlighting their utility in synthetic chemistry and potential industrial applications (K. Ishihara et al., 2008).
Anticancer Research
- Some derivatives have been investigated for their anticancer properties. A series of pyrrole derivatives showed antiproliferative activity against cancer cells, comparable to Paclitaxel, while having minimal impact on normal cell lines. This suggests that these compounds could serve as potential anticancer agents with selective therapeutic efficacy (Lan Lan et al., 2013).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis methods, investigation of its chemical reactions, determination of its mechanism of action, and evaluation of its physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards. This compound could also be investigated for potential applications in various fields, given the wide range of biological activities exhibited by compounds with a pyrrolidine ring .
Eigenschaften
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2S/c1-20-11-6-7-17(8-11)12(18)9-2-4-10(5-3-9)19-13(14,15)16/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXFVRVIRXRRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclopentyl-4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2712946.png)

![1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2712948.png)
![3-[(4-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2712949.png)
![(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride](/img/structure/B2712950.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2712952.png)

![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2712957.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2712960.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2712963.png)